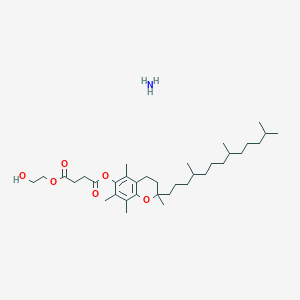

vitamin E-tpgs amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is an amphiphilic macromolecule that is water-soluble and has been widely used in various biomedical applications due to its superior solubility and biocompatibility . This compound is particularly known for its role in enhancing the bioavailability of poorly water-soluble drugs and its use as a pharmaceutical adjuvant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vitamin E-tpgs amine typically involves the esterification of vitamin E succinate with polyethylene glycol (PEG) followed by amination. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and amination processes. The reaction parameters are optimized to achieve high yields and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Vitamin E-tpgs amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its functionalization and application in different fields .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various functionalized compounds .

Scientific Research Applications

Vitamin E-tpgs amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of vitamin E-tpgs amine involves its ability to inhibit ATP-dependent P-glycoprotein activity, which enhances the absorption and permeation of drugs . It also interacts with mitochondrial respiratory complex II, leading to mitochondrial dysfunction and increased reactive oxygen species generation, which can induce cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

D-alpha-tocopheryl polyethylene glycol succinate: A similar compound without the amine group, used for similar applications.

Tocophersolan: Another water-soluble vitamin E derivative used in drug formulations.

Uniqueness

Vitamin E-tpgs amine is unique due to its amine group, which provides additional functionalization possibilities and enhances its solubility and bioavailability compared to other vitamin E derivatives .

Biological Activity

Vitamin E-TPGS (D-α-tocopheryl polyethylene glycol succinate) is a synthetic derivative of natural vitamin E that has gained attention for its multifaceted biological activities, particularly in drug delivery and anticancer applications. This article explores the biological activity of vitamin E-TPGS amine, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Vitamin E-TPGS

Vitamin E-TPGS is characterized by its amphiphilic structure, comprising a hydrophobic vitamin E moiety and a hydrophilic polyethylene glycol (PEG) chain. This unique structure enhances its solubility in aqueous environments, making it an effective excipient in drug formulations. The compound has been approved by the FDA for use in pharmaceutical applications due to its high biocompatibility and ability to enhance drug solubility and bioavailability .

1. Antioxidant Properties

Vitamin E is widely recognized for its antioxidant capabilities. It protects cellular components from oxidative stress by scavenging free radicals and reactive oxygen species (ROS). This property is crucial in preventing cellular damage and maintaining cellular integrity .

2. Modulation of Drug Resistance

One of the significant biological activities of vitamin E-TPGS is its ability to inhibit P-glycoprotein (P-gp), a membrane protein that pumps out drugs from cancer cells, leading to multidrug resistance (MDR). By inhibiting P-gp, TPGS enhances the intracellular concentration of chemotherapeutic agents, thereby improving their efficacy against tumors .

3. Induction of Apoptosis

Research indicates that vitamin E-TPGS can induce apoptosis in cancer cells through various mechanisms. It targets mitochondria, leading to mitochondrial destabilization and the activation of apoptotic pathways. Specifically, TPGS has been shown to activate caspases and modulate key signaling pathways such as the NF-κB and AKT pathways, contributing to its anticancer effects .

Table 1: Summary of Key Studies on Vitamin E-TPGS

Case Study: TPGS in Cancer Therapy

A study investigated the effects of TPGS on breast cancer cell lines. The results demonstrated that TPGS significantly enhanced the cytotoxic effects of doxorubicin by increasing its accumulation in cancer cells while reducing P-gp activity. This study highlights the potential of TPGS as a valuable adjuvant in chemotherapy regimens .

Properties

Molecular Formula |

C35H61NO6 |

|---|---|

Molecular Weight |

591.9 g/mol |

IUPAC Name |

azane;1-O-(2-hydroxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |

InChI |

InChI=1S/C35H58O6.H3N/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-20-35(8)21-19-30-29(7)33(27(5)28(6)34(30)41-35)40-32(38)18-17-31(37)39-23-22-36;/h24-26,36H,9-23H2,1-8H3;1H3 |

InChI Key |

SVCWHOATEWZKOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.